(Methylsulfamoyl)amine
Overview
Description
The research on (Methylsulfamoyl)amine and related compounds encompasses various aspects of chemistry, including synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential applications in different fields such as materials science, pharmaceuticals, and atmospheric chemistry.
Synthesis Analysis
The synthesis of acyclic sulfur-nitrogen compounds, including derivatives of (Methylsulfamoyl)amine, has been explored in several studies. For instance, the synthesis of β-Methylsulfonylated N-heterocycles from saturated cyclic amines involves the insertion of sulfur dioxide using FeCl3 catalysis, sodium metabisulfite, and dicumyl peroxide (DCP) as a methyl radical source . Additionally, chiral methylsulfamoyl-based sulfamide-amine alcohol ligands were synthesized from commercially available materials, which were then used to catalyze the asymmetric alkynylation of aldehydes . Furthermore, the hydroamination of unfunctionalized alkenes with sulfamates under trifluoromethanesulfonic acid catalysis has been reported to produce α-tertiary amine derivatives .
Molecular Structure Analysis
The molecular structures of these compounds reveal interesting features. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds show extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a shortening of the S-N bond upon deprotonation . This delocalization is also observed in bis(bis(fluorosulfonyl)amino)sulfur, which features planar nitrogens with nearly equidistant S-N bonds and extremely short S-O and S-F bonds .
Chemical Reactions Analysis
The reactivity of (Methylsulfamoyl)amine derivatives with other chemical species has been studied. For instance, methyl methanesulfonothioate (MMTS), a sulfhydryl reagent, has been shown to react with amino groups, suggesting that caution should be used when employing MMTS in reactions where an undesired product with an amine could be formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The high gas-phase acidity of bis((trifluoromethyl)sulfonyl)amine, for example, can be attributed to the electron delocalization in its structure . Additionally, the stability of clusters formed by amines and methanesulfonic acid (MSA) in atmospheric chemistry is influenced by the basicity of the amines and the steric effects of their methyl groups, which affect hydrogen bonding capacity and cluster growth .
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfamoyl carbamates and sulfamide derivatives, including (methylsulfamoyl)amine analogs, have shown effectiveness in inhibiting carbonic anhydrase enzymes. These enzymes are crucial in various physiological processes, and their inhibition can have significant therapeutic implications (Göksu et al., 2014).
Synthesis of N-Methyl- and N-Alkylamines
N-Methyl- and N-alkylamines, which can be synthesized using processes involving (methylsulfamoyl)amine, are important in both academic research and industrial production. They are found in a number of life-science molecules and play vital roles in their activities (Senthamarai et al., 2018).
Microwave-Activated Persulfate Degradation
(Methylsulfamoyl)amine derivatives can be involved in the microwave-activated persulfate degradation of pollutants. This process has been studied for its efficiency in breaking down contaminants such as sulfamethoxazole in water systems (Qi et al., 2014).
Biogenic Amine Metabolism
Studies have simulated the metabolism of biogenic amines, like (methylsulfamoyl)amine, in the brain. This research provides insights into the metabolic pathways and potential effects of substances like reserpine on amine metabolism (Turner et al., 1974).
Antibacterial Properties of Sulfonamide Nanoparticles
Research has been conducted on the synthesis and antibacterial properties of sulfonamide nanoparticles, which could include derivatives of (methylsulfamoyl)amine. These studies are significant in the context of infectious diseases, drug resistance, and the development of new antibacterial agents (Brown et al., 2021).
Nanofiltration Membrane Development
Novel sulfonated thin-film composite nanofiltration membranes, potentially using (methylsulfamoyl)amine derivatives, have been developed for water treatment, particularly in dye solution treatment. These studies highlight the importance of such compounds in environmental engineering and water purification technology (Liu et al., 2012).
Transformation Products in Water Treatment
Research into the transformation products of sulfamethoxazole, a compound related to (methylsulfamoyl)amine, under denitrifying conditions has implications for understanding the behavior of such compounds in environmental processes like water treatment and filtration (Nödler et al., 2012).
Potassium Channel Blocking Activity
(Methylsulfamoyl)amine derivatives have been studied for their ability to block potassium channels. This research has implications for developing new pharmacological agents, particularly in the treatment of cardiac arrhythmias (Connors et al., 1991).
Safety And Hazards
(Methylsulfamoyl)amine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
(Methylsulfamoyl)amine has been used in research studies, such as the one on the effects of different fermentation methods on the quality and microbial diversity of passion fruit wine . In this study, the amines in controlled fermentation (CF) and natural fermentation (NF) showed a trend of decreasing gradually, and the contents of (methylsulfamoyl)amine decreased gradually with fermentation . This suggests potential applications of (Methylsulfamoyl)amine in the field of food science and technology.
properties
IUPAC Name |
(sulfamoylamino)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXPGSDFQWSNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524325 | |
Record name | N-Methylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylsulfamoyl)amine | |
CAS RN |
72179-84-1 | |
Record name | N-Methylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylsulfamoyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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